molecular formula C6H4BrNO2 B021943 3-Bromopyridine-2-carboxylic Acid CAS No. 30683-23-9

3-Bromopyridine-2-carboxylic Acid

Cat. No. B021943
CAS RN: 30683-23-9
M. Wt: 202.01 g/mol
InChI Key: KBDIRPOTVAODSA-UHFFFAOYSA-N
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Description

3-Bromopyridine-2-carboxylic Acid, also known by its IUPAC name 3-bromo-2-pyridinecarboxylic acid, is a compound with the molecular formula C6H4BrNO2 and a molecular weight of 202.01 . It is typically a white to yellow solid .


Physical And Chemical Properties Analysis

3-Bromopyridine-2-carboxylic Acid is a solid at room temperature . The compound should be stored in a refrigerator .

Scientific Research Applications

Organic Synthesis Intermediate

“3-Bromopyridine-2-carboxylic Acid” is often used as an intermediate in organic synthesis . It can participate in various reactions to form different compounds, contributing to the synthesis of complex organic molecules.

Precursor for Functional Materials

In the field of material science, “3-Bromopyridine-2-carboxylic Acid” serves as a precursor for the synthesis of functional materials. For example, it can be used to synthesize ligands for metal complexes, which have applications in catalysis, materials science, and medicinal chemistry.

Mechanism of Action

Mode of Action

In these reactions, the bromine atom in the bromopyridine is replaced by an organoboron reagent in the presence of a palladium catalyst .

Result of Action

As a bromopyridine, it is likely to be involved in the formation of carbon-carbon bonds during cross-coupling reactions . The specific effects would depend on the nature of the reaction and the other reactants involved.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Bromopyridine-2-carboxylic Acid. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be influenced by factors such as temperature, solvent, and the presence of a catalyst .

properties

IUPAC Name

3-bromopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO2/c7-4-2-1-3-8-5(4)6(9)10/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDIRPOTVAODSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365990
Record name 3-Bromopyridine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromopyridine-2-carboxylic Acid

CAS RN

30683-23-9
Record name 3-Bromopyridine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromopyridine-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 3-bromopyridine-2-carboxylic acid formed during the reactions described in the study?

A1: The research paper [] describes the formation of 3-bromopyridine-2-carboxylic acid as a byproduct. When a mixture of 2-carboxylatopyridin-3-ylmercury(II) and 3-carboxylatopyridin-2-ylmercury(II) reacts with tribromide ions, it yields several products, including the desired bromo(carboxypyridinyl)mercury(II) complexes. During this reaction, 3-bromopyridine-2-carboxylic acid is formed alongside its isomer, 2-bromopyridine-3-carboxylic acid. The mechanism likely involves bromodemercuration of the starting mercury complexes, leading to the substitution of the mercury moiety with bromine and the formation of the observed bromopyridine carboxylic acid derivatives.

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